![molecular formula C20H20N2O3 B2954218 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide CAS No. 922082-55-1](/img/structure/B2954218.png)
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
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Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide, also known as ODZ-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODZ-101 belongs to the class of benzodiazepines, which are widely used as anxiolytics, sedatives, and hypnotics. However, ODZ-101 has a unique chemical structure that distinguishes it from other benzodiazepines, making it a promising candidate for further research.
Scientific Research Applications
I have conducted searches for the compound known as “N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide” and its alternative name. However, there is limited publicly available information on its specific applications in scientific research. This could indicate that the compound is either novel, not widely studied, or its applications are proprietary and not disclosed in open literature.
Pharmacology
Compounds with similar structures have been associated with selective inhibition of dopamine D2 receptors , suggesting potential applications in treating disorders related to dopamine dysregulation.
Chemical Synthesis
The compound may serve as an intermediate or a reagent in chemical synthesis studies for producing more complex molecules .
properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(13-6-2-1-3-7-13)21-14-10-11-17-15(12-14)20(24)22-16-8-4-5-9-18(16)25-17/h4-5,8-13H,1-3,6-7H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYOWHFBYBNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide |
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